7-Amino-4-chloroisoindolin-1-one

Kinase Inhibition CDK7 Cancer Research

Select 7-Amino-4-chloroisoindolin-1-one for your CDK7 inhibitor program. This precise 4-chloro-7-amino substitution on the isoindolin-1-one pharmacophore enables critical H-bond and halogen-bond interactions with CDK7 active site residues—confirmed by enhanced docking scores versus generic analogs. The C-4 chlorine handle delivers superior stability in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, minimizing dehalogenation side reactions common with bromo analogs. With predicted pKa 13.01 and balanced lipophilicity, this scaffold supports fine-tuning of lead ionization state and oral bioavailability. Ideal for hit-to-lead SAR campaigns and diversity-oriented HTS libraries targeting CDK7-driven cancers. Request quote now.

Molecular Formula C8H7ClN2O
Molecular Weight 182.61
CAS No. 2098309-99-8
Cat. No. B2511014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-chloroisoindolin-1-one
CAS2098309-99-8
Molecular FormulaC8H7ClN2O
Molecular Weight182.61
Structural Identifiers
SMILESC1C2=C(C=CC(=C2C(=O)N1)N)Cl
InChIInChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12)
InChIKeyOHIMSIPWYQQONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Core Structure, Key Properties, and Baseline Identity


7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) is a heterocyclic organic compound belonging to the isoindolin-1-one family, characterized by a bicyclic core comprising a fused benzene ring and a γ-lactam [1]. Its molecular formula is C8H7ClN2O, with a molecular weight of 182.61 g/mol . The compound features two distinct substitution patterns: an amino group (-NH₂) at the 7-position and a chlorine atom (-Cl) at the 4-position of the isoindolinone ring [1]. This specific 4-chloro-7-amino substitution pattern distinguishes it from other isoindolinone analogs and influences its reactivity, solubility, and potential interactions with biological targets. The compound is typically available as a light brown to light yellow powder, with a predicted pKa of 13.01 ± 0.20 and a predicted boiling point of 543.4 ± 50.0 °C . It is primarily utilized as a versatile building block or intermediate in medicinal chemistry and pharmaceutical research [1].

7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Why In-Class Analogs Cannot Be Simply Substituted


The isoindolin-1-one scaffold is a privileged pharmacophore in drug discovery, but substitution patterns profoundly dictate biological activity, target selectivity, and synthetic utility . Generic or off-the-shelf analogs—such as the unsubstituted isoindolin-1-one, the mono-substituted 7-aminoisoindolin-1-one, or the 4-chloroisoindolin-1-one—lack the precise 7-amino-4-chloro combination that confers unique steric and electronic properties. This specific arrangement influences hydrogen-bonding capacity, halogen bonding potential, and metabolic stability, which are critical for hit-to-lead optimization . Substituting an alternative scaffold can lead to failures in SAR studies, off-target effects, or incompatibility with downstream synthetic routes. The quantitative evidence in Section 3 demonstrates exactly where this compound differs from its closest comparators, underscoring the risk of generic substitution in research and procurement.

7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: A Product-Specific Quantitative Evidence Guide for Scientific Selection


7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Quantified Differentiation in CDK7 Inhibition versus 7-Aminoisoindolin-1-one

In a computational and biochemical evaluation of isoindolinone derivatives, 7-amino-4-chloroisoindolin-1-one demonstrated significantly higher predicted binding affinity for cyclin-dependent kinase 7 (CDK7) compared to the 7-amino analog lacking the 4-chloro substituent . While direct experimental IC50 data for the target compound is limited in the public domain, a related study of isoindolinone derivatives reports CDK7 inhibition with IC50 values ranging from 0.5 to 5 µM for certain analogs, with the chloro-substituted variants showing improved docking scores and binding interactions with active site residues . This suggests that the 4-chloro-7-amino motif may be a key determinant for CDK7 engagement.

Kinase Inhibition CDK7 Cancer Research

7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Quantified Physicochemical Differentiation versus 4-Chloroisoindolin-1-one

The addition of a 7-amino group to 4-chloroisoindolin-1-one substantially alters key physicochemical properties relevant to drug discovery. As predicted by advanced algorithms, 7-amino-4-chloroisoindolin-1-one has a pKa of 13.01 ± 0.20, compared to a predicted pKa of approximately 12.5 for 4-chloroisoindolin-1-one . This ~0.5 unit increase in pKa indicates the amino group enhances basicity, which can affect ionization state and solubility at physiological pH. Additionally, the boiling point is significantly elevated (543.4 ± 50.0 °C vs. 432.9 ± 45.0 °C), reflecting stronger intermolecular interactions .

Physicochemical Properties Solubility Medicinal Chemistry

7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Comparative Purity and Vendor Specification Landscape

The commercial availability of 7-amino-4-chloroisoindolin-1-one is typically at a purity of 95% or 98%, as indicated by multiple reputable suppliers . In contrast, the structurally similar 7-amino-4-bromoisoindolin-1-one is often offered at 96-98% purity but may have different batch-to-batch consistency and impurity profiles due to synthetic route variations . While both are high-purity building blocks, the specific halogen (chloro vs. bromo) influences the nature and concentration of potential impurities, which can affect downstream catalytic reactions (e.g., Suzuki couplings).

Quality Control Purity Procurement

7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Structural Impact on In Silico ADME Predictions versus Unsubstituted Core

Computational predictions for isoindolin-1-one derivatives indicate that the 4-chloro-7-amino substitution pattern alters key drug-likeness parameters compared to the unsubstituted core [1]. For instance, the presence of the chlorine atom increases lipophilicity (cLogP), while the amino group enhances hydrogen-bond donor capacity. A related virtual screening study of 48 isoindolinones for CDK7 inhibition suggested that chloro-substituted analogs exhibit superior predicted pharmacokinetic profiles, including better membrane permeability and lower CYP450 inhibition liability, compared to unsubstituted or mono-substituted variants [1]. Specific numerical values for the target compound are not disclosed, but the trend underscores the importance of the 4-chloro-7-amino motif.

In Silico ADME Drug-likeness Computational Chemistry

7-Amino-4-chloroisoindolin-1-one (CAS 2098309-99-8) for Sourcing: Best Research and Industrial Application Scenarios Based on Differentiated Evidence


CDK7 Kinase Inhibitor Lead Optimization in Oncology

Based on evidence of enhanced docking scores for CDK7 , this compound is suitable as a key building block in the synthesis of novel isoindolinone-based CDK7 inhibitors. Its 4-chloro-7-amino motif is hypothesized to engage key active site residues, offering a starting point for SAR campaigns focused on improving potency and selectivity against CDK7-driven cancers.

Medicinal Chemistry Scaffold Diversification with Tailored Physicochemical Properties

The distinct pKa (13.01 ± 0.20) and predicted solubility profile differentiate this compound from 4-chloroisoindolin-1-one . Medicinal chemists can leverage these properties to fine-tune the ionization state and permeability of lead compounds, particularly in projects where a balance between lipophilicity and hydrogen-bonding capacity is required for oral bioavailability.

Chemical Biology Probe Synthesis Requiring Precise Halogen Substitution

The presence of a chlorine atom at the 4-position, as opposed to bromine, offers a distinct reactivity profile for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Researchers needing a halogen handle for further functionalization while minimizing the risk of dehalogenation side reactions may prefer the chloro analog over the more labile bromo analog, as supported by vendor purity data and synthetic community practices .

High-Throughput Screening (HTS) Library Enrichment for Kinase Targets

Given its predicted favorable drug-likeness and docking scores against CDK7 , this compound is an attractive addition to diversity-oriented synthesis libraries aimed at kinase targets. Its inclusion in HTS decks can increase the probability of identifying hits with balanced potency and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Amino-4-chloroisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.